

An In-depth Technical Guide to the Surface Chemistry and Charge of Almasilate

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Compound of Interest

Compound Name: **Almasilate**

Cat. No.: **B1212279**

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Introduction

Almasilate is a crystalline polyhydrate of aluminum and magnesium silicate, recognized for its application as an antacid.^[1] Its therapeutic efficacy is primarily attributed to its chemical composition and surface properties, which govern its acid-neutralizing capacity and potential interactions within the gastric environment. This guide provides a comprehensive overview of the surface chemistry and charge characteristics of **Almasilate**, intended to support research and development in the pharmaceutical sciences.

Almasilate's structure as a magnesium aluminosilicate hydrate confers upon it a significant surface area and a pH-dependent surface charge.^[2] These characteristics are pivotal to its function, influencing its reactivity, dispersibility, and interaction with biological surfaces such as the gastric mucosa. Understanding these properties is crucial for optimizing formulation design, predicting *in vivo* behavior, and exploring novel applications.

Physicochemical Properties

Almasilate is a synthetically produced, amorphous compound with a composition that can be varied.^[3] While natural magnesium silicates like talc are crystalline, synthetic variants are amorphous and possess a porous structure.^[3] The pH of a 5% aqueous solution of magnesium aluminum silicate hydrate is typically in the range of 9.0 to 10.0, indicating its alkaline nature.^[4]

Table 1: General Physicochemical Properties of **Almasilate** and Related Compounds

Property	Value/Range	Source
Chemical Formula	$\text{Al}_2\text{H}_2\text{MgO}_9\text{Si}_2$ (for Almasilate)	PubChem[1]
Molecular Weight	280.45 g/mol (for Almasilate)	PubChem[1]
Appearance	White, odorless, fine powder	[3][4]
Solubility	Practically insoluble in water and alcohol; soluble in mineral acids.[4]	[4]
pH (5% aqueous solution)	9.0 - 10.0	[4]

Surface Charge and Isoelectric Point

The surface of **Almasilate** in an aqueous environment possesses a charge that is highly dependent on the pH of the surrounding medium. This is due to the protonation and deprotonation of surface hydroxyl groups associated with the aluminum and silicon components. The isoelectric point (IEP) or point of zero charge (PZC) is the pH at which the net surface charge is zero.

While specific experimental data for the IEP of **Almasilate** is not readily available in the cited literature, data for related materials can provide a reasonable estimation. For amorphous aluminosilicates, the PZC increases with a higher aluminum-to-silicon ratio.[5] Given that the individual oxides have distinct PZC values (Al_2O_3 : ~7-9, MgO : ~12), the PZC of a mixed oxide like **Almasilate** is expected to fall between these values, influenced by its specific composition and crystalline structure.[6][7] For hydrotalcite-like compounds, which share structural similarities with some magnesium-aluminum hydroxides, the isoelectric point is reported to be around pH 11.5.

Table 2: Point of Zero Charge (PZC) of **Almasilate** and Related Materials

Material	Point of Zero Charge (pH)	Method	Source
Alumina (α -Al ₂ O ₃)	5.4 ± 0.1	Batch equilibration	[7][8]
Alumina	7.0	Not specified	[6]
Zeolites (Aluminosilicates)	Acidic range	Not specified	[6]
Hydrotalcite-like compounds	Increases with decreasing Fe ³⁺ content	Potentiometric titration	[3]

Experimental Protocol: Determination of Isoelectric Point (IEP) by Zeta Potential Measurement

The IEP of **Almasilate** can be determined by measuring the zeta potential of a suspension as a function of pH.

Objective: To determine the pH at which the net surface charge of **Almasilate** particles is zero.

Materials and Equipment:

- **Almasilate** powder
- Deionized water
- HCl and NaOH solutions (0.1 M or as appropriate) for pH adjustment
- Zeta potential analyzer
- pH meter
- Stirrer

Procedure:

- Sample Preparation: Prepare a dilute suspension of **Almasilate** in deionized water (e.g., 0.1 g/L). Ensure the suspension is well-dispersed using a stirrer.
- Initial Measurement: Measure the initial pH and zeta potential of the suspension.
- Titration: Incrementally add small volumes of HCl to lower the pH or NaOH to raise the pH. After each addition, allow the system to equilibrate while stirring.
- Measurement: Measure the pH and zeta potential at each pH point.
- Data Analysis: Plot the measured zeta potential values against the corresponding pH values.
- IEP Determination: The isoelectric point is the pH at which the zeta potential curve intersects the x-axis (i.e., where the zeta potential is 0 mV).

Surface Area and Porosity

The specific surface area of **Almasilate** is a critical parameter that influences its dissolution rate and reactivity. Synthetic magnesium silicates are known to have large active surfaces, with BET surface areas ranging from less than 100 m²/g to several hundred m²/g.^[3] A patent for a synthetic magnesium aluminum silicate mentions a "high specific surface" as a key characteristic for its antacid and adsorbent properties.^[9]

Table 3: Specific Surface Area of Related Materials

Material	BET Specific Surface Area (m ² /g)	Source
Synthetic amorphous magnesium silicates	<100 to several hundred	[3]
Synthetic magnesium silicate (unmodified)	411	[4]
Mesoporous aluminum silicate	~800	[10]

Experimental Protocol: BET Specific Surface Area Analysis

The Brunauer-Emmett-Teller (BET) method is a widely used technique to determine the specific surface area of powders.

Objective: To measure the specific surface area of **Almasilate** powder.

Materials and Equipment:

- **Almasilate** powder
- BET surface area analyzer
- Nitrogen gas (or other appropriate adsorbate)
- Sample tubes
- Degassing station
- Analytical balance

Procedure:

- Sample Preparation: Accurately weigh a suitable amount of **Almasilate** powder into a sample tube.
- Degassing: Degas the sample under vacuum at an elevated temperature to remove adsorbed contaminants from the surface. The temperature and duration of degassing should be carefully selected to avoid altering the sample's structure.
- Analysis: Place the sample tube in the analysis port of the BET instrument. The analysis is typically performed at the temperature of liquid nitrogen.
- Adsorption Isotherm: The instrument measures the amount of nitrogen gas adsorbed by the sample at various partial pressures.

- Data Analysis: The BET equation is applied to the adsorption isotherm data to calculate the monolayer capacity, from which the total surface area and specific surface area (area per unit mass) are determined.

Acid Neutralizing Capacity (ANC)

The primary function of **Almasilate** as an antacid is its ability to neutralize excess stomach acid. The Acid Neutralizing Capacity (ANC) is a measure of this ability and is a key quality control parameter. The United States Pharmacopeia (USP) provides a standardized method for its determination (USP <301>). Studies have shown that the ANC of commercial antacid tablets can range from 5.7 mEq/g to 8.2 mEq/g.[11][12] Another study on various antacid formulations found ANC values per gram ranging from 1.4 to 21.7 for solid forms.[13]

Table 4: Acid Neutralizing Capacity of Various Antacid Formulations

Antacid Formulation	ANC (mEq/g)	Source
Commercial Antacid Tablets (Brand D)	8.2	[11][12]
Commercial Antacid Tablets (Brand E)	5.7	[11][12]
Antacid Tablets, Powders, and Granules (Average)	10.0	[13]
Antacid Tablets, Powders, and Granules (Range)	1.4 - 21.7	[13]

Experimental Protocol: Acid Neutralizing Capacity (USP <301>)

This method involves a back-titration to determine the amount of acid consumed by the antacid.

Objective: To determine the acid-neutralizing capacity of **Almasilate**.

Materials and Equipment:

- **Almasilate** sample
- Hydrochloric acid (HCl), 1.0 N, standardized
- Sodium hydroxide (NaOH), 0.5 N, standardized
- pH meter
- Magnetic stirrer and stir bar
- Burette
- Beakers

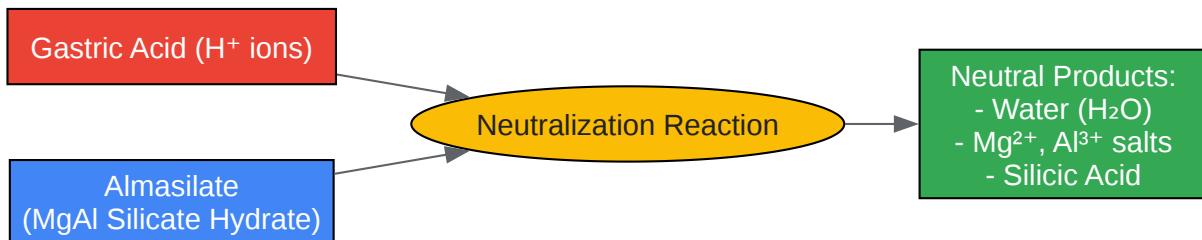
Procedure:

- Sample Preparation: Accurately weigh a quantity of the **Almasilate** sample.
- Acid Addition: Add a precise volume of 1.0 N HCl to the sample, ensuring an excess of acid.
- Reaction: Stir the mixture for a specified time (e.g., 15 minutes) to allow the antacid to react with the acid.
- Back-Titration: Titrate the excess HCl with 0.5 N NaOH to a stable endpoint of pH 3.5.
- Calculation: The ANC is calculated based on the amount of HCl consumed by the **Almasilate**, determined from the difference between the initial amount of HCl added and the amount of excess HCl titrated with NaOH. The result is typically expressed in milliequivalents (mEq) of acid consumed per gram of the antacid.

Visualizations

Mechanism of Acid Neutralization

The following diagram illustrates the chemical process by which **Almasilate** neutralizes gastric acid.

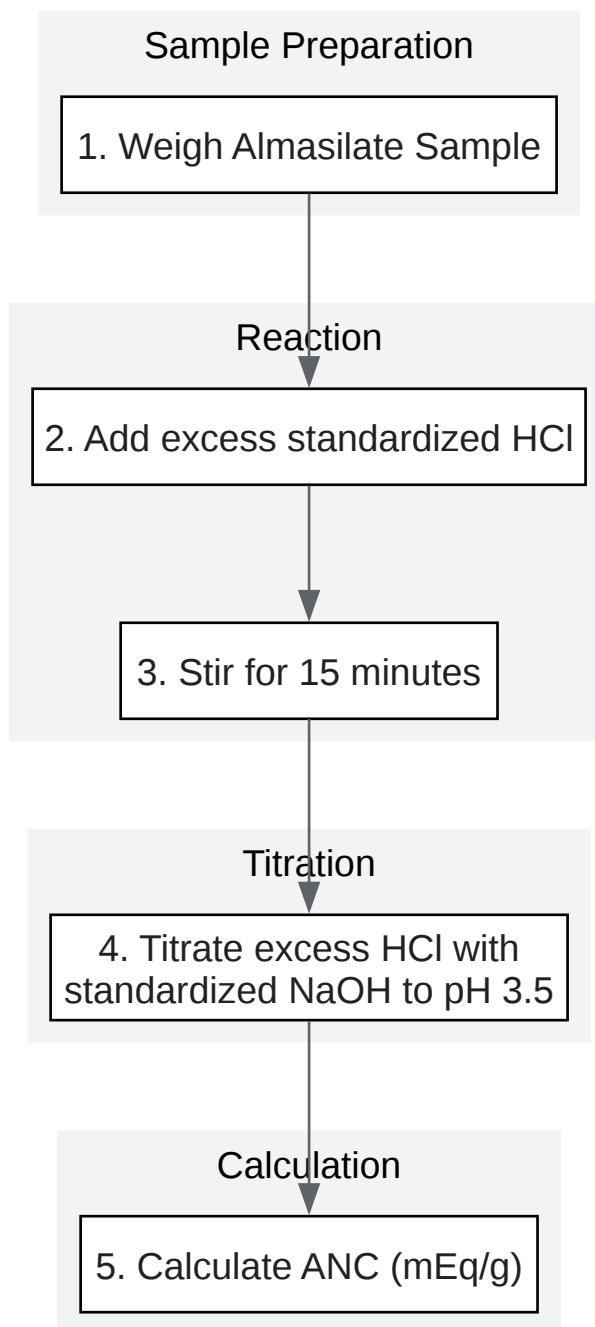


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Caption: Mechanism of gastric acid neutralization by **Almasilate**.

Experimental Workflow for Acid Neutralizing Capacity (ANC) Determination

This diagram outlines the key steps in the experimental protocol for determining the ANC of an antacid according to USP <301>.

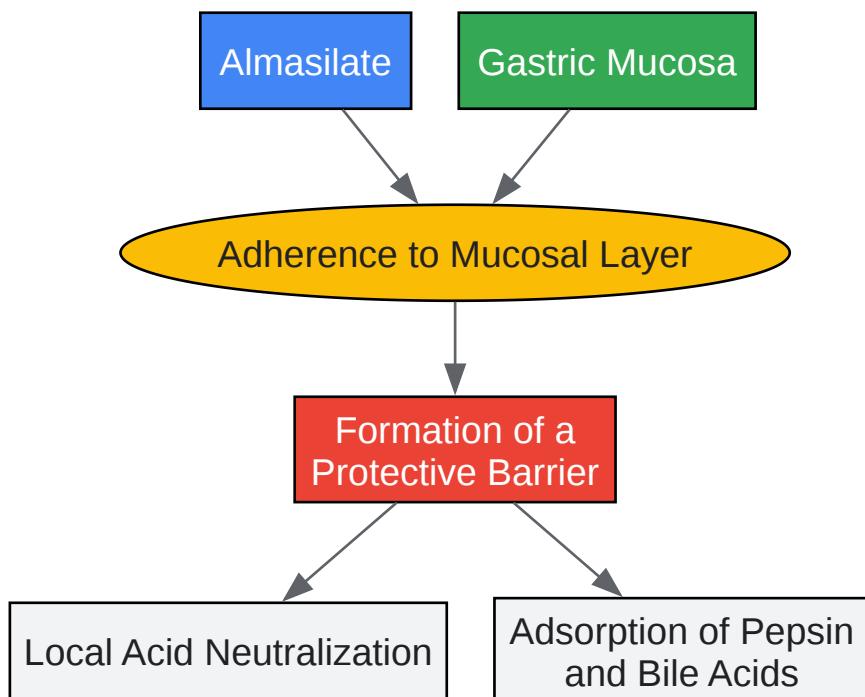


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Caption: Workflow for determining Acid Neutralizing Capacity (ANC).

Logical Relationship: Almasilate Interaction with Gastric Mucosa

This diagram illustrates the proposed interaction of **Almasilate** with the gastric mucosal layer, contributing to its protective effects beyond simple acid neutralization.



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Caption: Interaction of **Almasilate** with the gastric mucosa.

Conclusion

The surface chemistry and charge of **Almasilate** are integral to its function as an effective antacid. Its high surface area and pH-dependent surface charge facilitate rapid and sustained neutralization of gastric acid. While specific quantitative data for **Almasilate**'s isoelectric point and surface area remain areas for further investigation, the properties of analogous synthetic magnesium aluminosilicates provide valuable insights. The detailed experimental protocols provided in this guide offer a framework for the consistent and accurate characterization of these critical quality attributes. A thorough understanding of these surface properties will continue to be essential for the development and optimization of **Almasilate**-containing pharmaceutical products.

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